molecular formula C13H9FO2S B374105 2-(2-Fluorophenyl)sulfanylbenzoic acid CAS No. 87033-71-4

2-(2-Fluorophenyl)sulfanylbenzoic acid

Cat. No.: B374105
CAS No.: 87033-71-4
M. Wt: 248.27g/mol
InChI Key: NVZKHYKVAZULAG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)sulfanylbenzoic acid is a fluorinated and sulfur-containing benzoic acid derivative intended for research use only. It is not for diagnostic or therapeutic applications. This compound serves as a versatile synthetic building block in medicinal chemistry and materials science. The structure incorporates both a carboxylic acid, which allows for further functionalization through amide or ester formation , and a sulfide group, which can be utilized in various synthetic transformations. Potential research applications include its use as a precursor in the development of pharmaceutical candidates or functional materials. Researchers can leverage the fluorine atom and sulfur bridge to modulate the electronic properties, lipophilicity, and metabolic stability of target molecules. The exact melting point, solubility, and other physicochemical properties should be characterized by the researcher. All handling must adhere to safe laboratory practices; consult the Safety Data Sheet (SDS) for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZKHYKVAZULAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356593
Record name AE-641/04640053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87033-71-4
Record name AE-641/04640053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Fluorophenyl Sulfanylbenzoic Acid and Its Analogs

Novel Synthetic Routes and Strategies

The construction of the diaryl thioether core of 2-(2-Fluorophenyl)sulfanylbenzoic acid is a key synthetic challenge. Modern chemistry offers several powerful solutions, moving beyond classical methods to provide greater efficiency, control, and substrate scope.

Transition-Metal Catalyzed C-S Bond Formation in the Synthesis of this compound

Transition-metal catalysis is the cornerstone of modern C-S bond formation, providing reliable and high-yielding pathways to diaryl thioethers. The synthesis of this compound can be efficiently achieved by coupling a 2-halobenzoic acid derivative with a 2-fluorothiophenol (B1332064) derivative, or conversely, thiosalicylic acid with a 1-fluoro-2-halobenzene. Two preeminent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction.

The Ullmann condensation utilizes copper as a catalyst to promote the coupling of an aryl halide with a thiol. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) in polar solvents like DMF or nitrobenzene, with stoichiometric amounts of copper powder. wikipedia.org Modern iterations have significantly improved the reaction's scope and mildness through the use of soluble copper salts (e.g., CuI) and ligands. organic-chemistry.orgmdpi.com For the synthesis of the target molecule, 2-iodobenzoic acid could be reacted with 2-fluorothiophenol in the presence of a copper(I) catalyst and a suitable base. The addition of ligands like N,N-dimethylglycine has been shown to facilitate these reactions at significantly lower temperatures. organic-chemistry.org

The Buchwald-Hartwig cross-coupling reaction represents a major advancement, employing palladium catalysts to form C-S bonds with high efficiency and functional group tolerance. nih.govorganic-chemistry.org This reaction typically involves an aryl halide or triflate, a thiol, a base, and a palladium complex bearing a specialized phosphine (B1218219) ligand. youtube.comyoutube.com The choice of ligand is critical to the reaction's success. For the synthesis of this compound, a plausible route involves the coupling of methyl 2-bromobenzoate (B1222928) with 2-fluorothiophenol using a catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand, followed by hydrolysis of the ester to yield the final carboxylic acid. One-pot procedures have been developed where an aryl halide is first coupled with a thiol surrogate, like triisopropylsilanethiol (B126304) (TIPS-SH), followed by the addition of a second aryl halide to form unsymmetrical diaryl thioethers, which is a strategy directly applicable to this synthesis. nih.gov

Table 1: Comparison of Catalytic Systems for Diaryl Thioether Synthesis
Reaction NameMetal CatalystTypical LigandsCommon SolventsTemperatureKey Advantages
Ullmann Condensation Copper (CuI, Cu₂O)N,N-Dimethylglycine, Phenanthroline, NoneDMF, DMSO, Toluene90-210°CLow cost of catalyst, effective for electron-deficient halides. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Coupling Palladium (Pd(OAc)₂, Pd₂(dba)₃)Xantphos, CyPF-tBu, dppfToluene, Dioxane, DME80-110°CHigh functional group tolerance, milder conditions, broad substrate scope. nih.govorganic-chemistry.org

Organocatalytic Approaches to this compound Synthesis

Moving away from metal-based systems, organocatalysis offers a greener and often more cost-effective alternative for C-S bond formation. While direct organocatalytic synthesis of this compound is not widely documented, analogous transformations highlight viable pathways.

A notable development is the photochemical organocatalytic synthesis of thioethers. nih.gov This method uses a simple organic photocatalyst, such as an indole (B1671886) thiolate, which upon excitation by light can activate an aryl chloride for a single-electron transfer. sigmaaldrich.comacs.org The resulting aryl radical is then trapped by a sulfur source, like tetramethylthiourea, leading to the formation of the C-S bond. acs.org This thiol-free protocol proceeds under mild conditions and could be adapted to couple a 2-chlorobenzoic acid derivative with a suitable sulfur surrogate to build the target scaffold. acs.org

Another organocatalytic strategy involves the use of strong organic bases. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the 1,6-conjugate addition of organosulfur reagents to para-quinone methides, forming diarylmethyl thioethers. nih.gov While the core reaction is different, it demonstrates the principle of using simple organic molecules to facilitate C-S bond formation.

Multicomponent Reactions for the Assembly of this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. The assembly of a diaryl thioether scaffold via an MCR is an advanced strategy.

One such approach involves a copper-catalyzed, three-component reaction of an aryldiazonium salt, a sulfur dioxide source (like DABCO·(SO₂)₂), and an alkyl bromide to form aryl alkyl thioethers. organic-chemistry.org A conceptual adaptation for the target molecule could involve an aryldiazonium salt derived from 2-aminobenzoic acid, a sulfur source, and a fluorinated aryl component.

More directly, a copper-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides has been developed for the synthesis of diaryl thioethers. researchgate.net This can be viewed as a two-component reaction, but it utilizes a sulfonyl chloride as a practical sulfur source, avoiding the use of often unstable thiols. The proposed synthesis of this compound could thus involve the reaction of 2-carboxyphenylboronic acid with 2-fluorobenzenesulfonyl chloride.

Regioselective and Stereoselective Synthesis of this compound Analogs

The principles of regioselectivity are critical when synthesizing substituted analogs of the title compound, where isomers are possible. In the synthesis of benzofuranones, for example, intramolecular cyclization of substrates with multiple potential reaction sites can lead to mixtures of products. organic-chemistry.org The regiochemical outcome is often governed by steric and electronic factors, where cyclization typically favors the less-hindered position. organic-chemistry.org Similarly, in the synthesis of substituted 1,2,3-triazoles, the alkylation of the triazole ring can occur at different nitrogen atoms. wikipedia.org The choice of base and solvent can significantly influence the regioselectivity, allowing for the preferential formation of one isomer over another. For instance, using Na₂CO₃ in DMF was found to favor the formation of 2-substituted triazoles. wikipedia.org These principles are directly translatable to the synthesis of complex analogs of this compound, where careful selection of substrates and reaction conditions is paramount to control the position of substituents on the aromatic rings.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves using less hazardous materials, maximizing atom economy, and reducing waste. In the context of synthesizing this compound, several green strategies can be employed.

One key principle is the use of safer solvents or, ideally, solvent-free reactions. Water has been explored as a solvent for copper-catalyzed Ullmann-type reactions, significantly reducing the reliance on volatile organic compounds (VOCs). nih.gov Similarly, transition-metal-free methods, such as those using solid acid catalysts like silica (B1680970) alumina (B75360), can proceed under solvent-free conditions for the synthesis of thioethers from alcohols and thiols. beilstein-journals.orgnih.gov

Another green approach is the use of safer, more sustainable reagents. A recently developed method for synthesizing sulfonyl fluorides uses potassium fluoride (B91410) (KF) and a highly reactive but easily handled reagent (SHC5®) to convert thiols or disulfides, producing only non-toxic salt byproducts. youtube.comthieme-connect.com This avoids the use of highly toxic reagents like SO₂F₂ gas. youtube.comthieme-connect.com Furthermore, catalyst-free methods, such as the microwave-assisted coupling of phenols to electron-deficient aryl halides, represent a significant step towards greener synthesis by eliminating metal waste. organic-chemistry.org

Table 2: Green Chemistry Approaches in Thioether Synthesis
Green PrincipleApproachExampleReference
Safer Solvents Use of water as a reaction mediumCu-catalyzed amination of aryl halides in water. nih.gov
Waste Reduction Transition-metal-free catalysisSynthesis of thioethers using a solid silica alumina catalyst. beilstein-journals.org
Atom Economy Multicomponent Reactions (MCRs)One-pot synthesis of thiazolo[2,3-a]pyrimidines.N/A
Use of Safer Reagents Avoiding toxic chemicalsUsing KF and SHC5® for sulfonyl fluoride synthesis instead of SO₂F₂ gas. youtube.comthieme-connect.com
Energy Efficiency Microwave-assisted synthesisCatalyst-free coupling of phenols and aryl halides under microwave irradiation. organic-chemistry.org

Flow Chemistry Applications in the Production of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical production, including enhanced safety, better process control, and easier scalability. The production of active pharmaceutical ingredients (APIs) has increasingly benefited from this technology.

For a multi-step synthesis like that of this compound, a flow process can be designed where intermediates are generated and directly fed into the next reactor without isolation. For example, the initial C-S coupling reaction could be performed in a packed-bed reactor containing a heterogeneous catalyst (e.g., palladium on carbon or a solid copper catalyst). The resulting product stream could then be subjected to in-line extraction and purification before flowing into a second reactor for a subsequent transformation, such as ester hydrolysis. This approach has been successfully used in the synthesis of complex molecules like flibanserin (B1672775) and belzutifan. acs.orgorganic-chemistry.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch processing. organic-chemistry.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 2 Fluorophenyl Sulfanylbenzoic Acid

Design Principles for Structural Modification of 2-(2-Fluorophenyl)sulfanylbenzoic Acid

The design of analogs of this compound is guided by several key principles aimed at systematically probing and modulating its physicochemical and, consequently, its biological properties. Given its role as a synthetic intermediate, modifications can be envisioned to either enhance its utility in synthesis or to imbue the core scaffold with primary biological activity.

Core design principles for modifying this scaffold include:

Isosteric and Bioisosteric Replacements: A fundamental strategy involves the substitution of atoms or groups with others that have similar physical or chemical properties. For instance, the sulfur atom of the thioether linkage could be replaced with an oxygen (ether), a sulfoxide (B87167) (SO), a sulfone (SO2), or a methylene (B1212753) group (CH2) to explore the impact of the linker's electronics, angle, and hydrogen bonding capacity on activity. nih.gov The carboxylic acid group, a key feature for interaction with many biological targets, could be replaced with other acidic groups like a tetrazole or a hydroxamic acid to alter pKa and binding modes.

Conformational Constraint or Flexibilization: The diaryl sulfide (B99878) linkage allows for considerable rotational freedom. Introducing bulky substituents adjacent to the sulfur atom can restrict this rotation, locking the molecule into a more defined conformation. Conversely, extending the linker between the two rings could increase flexibility. nih.gov These modifications are crucial for understanding the bioactive conformation of the molecule when it interacts with a biological target.

Scaffold Hopping: This advanced strategy involves replacing the entire diaryl sulfide benzoic acid core with a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties.

These design principles provide a rational framework for the systematic exploration of the chemical space around this compound, aiming to develop a comprehensive understanding of its structure-activity relationships.

Investigation of Substituent Effects on Molecular Interactions

The substituents on the this compound scaffold, namely the fluorine atom and the carboxylic acid group, play a critical role in defining its molecular interactions.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated to form a carboxylate anion. This negative charge can engage in strong ionic interactions with positively charged residues, such as arginine or lysine, in a protein binding pocket. The position of the carboxylic acid on the benzoic acid ring is also crucial; ortho-substituted benzoic acids can exhibit unique properties due to the "ortho-effect," where intramolecular hydrogen bonding or steric interactions can influence acidity and conformation.

The fluorine atom at the ortho position of the second phenyl ring has a profound impact on the molecule's properties. As a highly electronegative atom, it acts as a potent electron-withdrawing group through the inductive effect, which can influence the acidity of the carboxylic acid. nih.govacs.org Furthermore, fluorine can participate in hydrogen bonding with suitable donors and can also engage in non-covalent interactions known as halogen bonds. Its presence can also block metabolic attack at that position, potentially increasing the compound's biological half-life.

The interplay of these substituent effects is summarized in the table below, which outlines the potential impact of modifying these key functional groups on the molecule's interactions.

Substituent/GroupPotential Interaction TypesEffect of Modification
Carboxylic Acid Hydrogen bonding (donor/acceptor), Ionic interactions (as carboxylate)Changing the acidic group (e.g., to a tetrazole) can alter pKa and binding geometry. Esterification would remove the acidic proton and block ionic interactions.
Fluorine Atom Inductive electron withdrawal, Halogen bonding, Hydrogen bonding (acceptor)Shifting the position of the fluorine atom would alter the electronic landscape of the ring. Replacement with other halogens would modulate the strength of halogen bonds and steric bulk.
Thioether Linkage van der Waals interactions, Weak hydrogen bonding (acceptor)Oxidation to sulfoxide or sulfone would introduce strong hydrogen bond accepting capabilities. Replacement with an ether would change the bond angle and electronic properties.

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional shape of a molecule is a critical determinant of its ability to be recognized by a biological target. For this compound, the primary source of conformational flexibility is the rotation around the two carbon-sulfur bonds of the thioether linkage. This allows the two phenyl rings to adopt a wide range of relative orientations.

The presence of the ortho-fluorine atom and the ortho-carboxylic acid group likely introduces significant steric and electronic constraints that influence the preferred conformation. For example, intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur atom or the fluorine atom could lead to a more planar and rigid conformation.

The ability of the molecule to adopt a specific conformation that is complementary to a binding site is essential for biological activity. A molecule that is pre-organized in its bioactive conformation, or one that can easily adopt it with a low energetic penalty, is more likely to be a potent binder.

The following table summarizes the key conformational features of this compound and their potential impact on biological recognition.

Conformational FeatureDescriptionImpact on Biological Recognition
Dihedral Angles (C-S-C-C) The rotation around the C-S bonds determines the relative orientation of the two phenyl rings.A specific range of dihedral angles may be required for optimal fitting into a binding pocket.
Carboxylic Acid Orientation The carboxyl group can rotate relative to the phenyl ring.The orientation of the carboxyl group is critical for forming key hydrogen bonds or ionic interactions with the target.
Intramolecular Interactions Potential for hydrogen bonding between the carboxylic acid and the sulfur or fluorine atoms.These interactions can rigidify the molecule, reducing the entropic penalty of binding and potentially pre-organizing it for the bioactive conformation.

Understanding the conformational landscape of this compound is therefore a crucial step in rationalizing its structure-activity relationships and in designing analogs with improved biological profiles.

Rational Design of this compound Analogs for Specific Mechanistic Probes

Rational design of analogs of this compound can be a powerful tool for elucidating its mechanism of action, or for optimizing its properties as a synthetic precursor. By making specific, well-chosen structural modifications, it is possible to create molecular probes that can help to answer specific questions about the compound's biological role.

One approach is to design analogs that can be used to identify the biological target of the more complex molecules for which this compound is an intermediate. For example, photo-affinity labeling probes could be created by introducing a photoreactive group, such as an azide (B81097) or a diazirine, onto one of the phenyl rings. Upon photoactivation, this probe would form a covalent bond with its binding partner, allowing for its identification.

Another strategy is to design analogs that can help to dissect the contributions of different functional groups to binding and activity. For example, a series of analogs could be synthesized where the fluorine atom is replaced with other groups of varying size and electronic properties (e.g., H, Cl, CH3, OCH3). Comparing the activity of these analogs would provide a clear picture of the role of the fluorine atom.

The table below outlines some examples of rationally designed analogs and their potential use as mechanistic probes.

Analog Design StrategyExample ModificationMechanistic Question Addressed
Introduce a Reporter Group Synthesize an analog with a fluorescent tag (e.g., a nitrobenzoxadiazole group).Where does the compound localize within a cell?
Create a Covalent Probe Incorporate a reactive group like an epoxide or an acrylamide.Can the compound form a covalent bond with its target? What is the nature of the binding site?
Isotopic Labeling Replace specific atoms with their stable isotopes (e.g., 13C, 15N).Can be used in NMR studies to monitor changes in the molecule upon binding to its target.
Systematic Substituent Modification Replace the ortho-fluoro group with a para-fluoro group.How does the position of the electron-withdrawing group affect activity and conformation?

Through the careful design and synthesis of such probes, a detailed understanding of the structure-mechanism relationships of this compound and its derivatives can be achieved, paving the way for the development of more effective and specific therapeutic agents.

Mechanistic Investigations of 2 2 Fluorophenyl Sulfanylbenzoic Acid Interactions

Elucidation of Molecular Mechanisms in Biological Systems

The exploration of a compound's activity within a biological context is fundamental to understanding its potential therapeutic or toxicological effects. This involves a multi-faceted approach to characterize its interactions with key biological macromolecules.

Enzyme Inhibition and Activation Mechanisms by 2-(2-Fluorophenyl)sulfanylbenzoic Acid

To determine if this compound can modulate the activity of enzymes, a series of biochemical assays would be conducted. Initial screening would expose a panel of physiologically relevant enzymes to the compound to identify any significant inhibition or activation.

Should any enzymatic modulation be observed, further kinetic studies would be essential to define the mechanism of action. These studies would measure the rate of the enzymatic reaction at varying concentrations of both the substrate and this compound. The resulting data, when plotted (e.g., using Lineweaver-Burk or Michaelis-Menten plots), would help to distinguish between different modes of inhibition (competitive, non-competitive, uncompetitive, or mixed) or activation.

For example, competitive inhibition, where the compound binds to the active site of the enzyme, would be indicated by an increase in the apparent Michaelis constant (K) with no change in the maximum reaction velocity (V). In contrast, non-competitive inhibition, involving binding to an allosteric site, would typically show a decrease in V* with no change in K*.

Table 1: Hypothetical Enzyme Kinetic Data for this compound

Inhibitor Concentration (µM)Apparent K* (mM)Apparent V* (µmol/min)Type of Inhibition
05.0100-
107.5100Competitive
2010.0100Competitive

This table is illustrative and does not represent actual experimental data.

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound with cellular receptors would be investigated using radioligand binding assays. In these experiments, a known radioactive ligand for a specific receptor is allowed to bind in the presence and absence of the test compound. A reduction in radioactivity bound to the receptor in the presence of this compound would suggest competitive binding. The data would be used to calculate the binding affinity (Kᵢ) of the compound for the receptor.

Following the confirmation of receptor binding, the functional consequence of this interaction would be assessed. This involves studying the downstream signaling pathways associated with the receptor. For instance, if the compound binds to a G-protein coupled receptor (GPCR), assays to measure the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates would be performed. An increase or decrease in these second messengers would classify the compound as a receptor agonist or antagonist, respectively.

Protein-Ligand Interaction Dynamics of this compound

To understand the precise nature of the interaction between this compound and a target protein (an enzyme or receptor), biophysical and computational techniques are employed. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to the protein. This would reveal the specific amino acid residues involved in the interaction and the geometry of the binding pocket.

Molecular dynamics (MD) simulations offer a computational approach to visualize and analyze the stability of the protein-ligand complex over time. nih.gov These simulations can predict the key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the binding. nih.gov The fluorine atom in this compound may participate in specific interactions, such as with backbone carbonyls, which can significantly contribute to binding affinity.

Table 2: Potential Intermolecular Interactions of this compound with a Target Protein

Interaction TypePotential Interacting Group on CompoundPotential Interacting Amino Acid Residue
Hydrogen BondCarboxylic acidArginine, Lysine, Histidine
Hydrophobic InteractionPhenyl ringsLeucine, Isoleucine, Valine
π-π StackingPhenyl ringsPhenylalanine, Tyrosine, Tryptophan
Halogen BondFluorine atomElectron-rich atoms (e.g., oxygen in backbone)

This table is a generalized representation of potential interactions.

Chemical Reaction Mechanisms Involving this compound

Understanding the chemical reactivity of this compound is crucial for its synthesis, stability, and potential metabolic fate.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics would involve measuring the rate at which this compound participates in a chemical transformation under various conditions (e.g., temperature, pressure, catalyst concentration). This data is used to determine the rate law and the rate constant for the reaction.

Thermodynamic studies would focus on the energy changes that occur during a reaction. Techniques like calorimetry can be used to measure the enthalpy of reaction (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of the reaction can also be determined, providing insight into the spontaneity and equilibrium position of the reaction.

Identification of Intermediates and Transition States

The synthesis of this compound likely involves the formation of transient intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for identifying and characterizing these intermediates. For instance, in a synthetic route, samples could be taken at various time points and analyzed to track the disappearance of reactants and the appearance of products and any intermediate species.

Computational chemistry, specifically Density Functional Theory (DFT) calculations, can be a powerful tool to model the reaction pathway. mdpi.com These calculations can predict the structures and energies of transition states, which are high-energy species that exist transiently between reactants, intermediates, and products. By mapping the energy profile of the reaction, a detailed understanding of the reaction mechanism can be achieved.

Catalytic Transformations Utilizing this compound

While the broader class of anthranilic acid derivatives has been investigated for various applications, including in the synthesis of bioactive molecules and as ligands in catalysis, specific data on the catalytic activities or transformations involving this compound remains uncharacterised in the public research domain. Consequently, detailed research findings, including data on reaction yields, substrate scope, or catalyst efficiency pertaining to this compound, cannot be provided.

Further research would be necessary to explore the potential catalytic properties of this compound and its derivatives.

Theoretical and Computational Studies of 2 2 Fluorophenyl Sulfanylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic environment of a molecule. For 2-(2-Fluorophenyl)sulfanylbenzoic acid, these calculations can predict its three-dimensional geometry, the distribution of electron density, and key electronic parameters that govern its reactivity.

Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with a suitable basis set like 6-311G(d,p) are commonly used to optimize the molecular geometry and calculate electronic properties. bldpharm.comresearchgate.netmdpi.com Such calculations would reveal bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.

Key electronic descriptors that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the carboxylic acid oxygen atoms and the fluorine atom, indicating their propensity to act as hydrogen bond acceptors or interact with electrophiles.

Table 1: Illustrative Electronic Properties Calculated for a Similar Aromatic Acid This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

Parameter Calculated Value Significance
HOMO Energy -6.5 eV Indicates the electron-donating ability of the molecule.
LUMO Energy -1.2 eV Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.3 eV Relates to the chemical reactivity and stability.

Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov These simulations model the movements and interactions of atoms over time, providing insights into the stability of the ligand-protein complex and the key intermolecular forces at play.

The process begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This provides a starting structure for the MD simulation. The resulting complex is then placed in a simulated physiological environment (e.g., a box of water molecules and ions) and subjected to classical mechanics principles to simulate its dynamic behavior.

Analysis of the MD trajectory can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the binding pose over the simulation time.

Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues of the protein. For this compound, the carboxylic acid group would be a prime candidate for forming hydrogen bonds or salt bridges, while the phenyl rings could engage in hydrophobic or π-π stacking interactions.

Binding Free Energy: Advanced calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the binding affinity.

Table 2: Illustrative Interaction Data from a Hypothetical MD Simulation This table presents hypothetical data for illustrative purposes.

Interacting Residue Type of Interaction Average Distance (Å)
Arg120 Salt Bridge 2.8
Tyr250 Hydrogen Bond 2.1

In Silico Screening and Virtual Ligand Design for this compound Derivatives

In silico screening and virtual ligand design are powerful computational strategies for discovering new drug candidates by modifying a lead compound like this compound. nih.govnih.gov These methods allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the most promising predicted activity and properties.

Virtual screening can be performed in several ways:

Structure-Based Virtual Screening (SBVS): This approach uses the three-dimensional structure of a biological target. A library of derivatives of this compound, created by adding or modifying functional groups, would be docked into the active site of the target protein. The compounds are then ranked based on their docking scores, which estimate their binding affinity.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this method relies on a set of known active molecules. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be built. Virtual derivatives can then be screened to see how well they fit this model.

Following the screening, promising candidates can be further analyzed for their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using computational models. echemi.com This helps to filter out compounds that are likely to fail in later stages of drug development. For instance, Lipinski's rule of five is a commonly used filter to assess oral bioavailability. nih.gov

Table 3: Illustrative Data from a Virtual Screening of Hypothetical Derivatives

Derivative ID Modification Predicted Binding Affinity (kcal/mol) Lipinski's Rule of Five Violations
D-001 4'-hydroxy -8.5 0
D-002 5-nitro -7.9 0

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods can accurately predict various spectroscopic signatures of molecules, which is invaluable for their characterization and for interpreting experimental data. nih.govnih.gov For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, one can predict the positions of major peaks in the IR and Raman spectra. These can be correlated with the vibrations of specific functional groups, such as the C=O and O-H stretching of the carboxylic acid, and the C-F and C-S stretching modes. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). bldpharm.com These predicted spectra can aid in the assignment of experimental NMR data. For this compound, calculations would predict the chemical shifts for the protons and carbons on both aromatic rings, as well as the carboxylic acid proton.

Conformational Preferences: The molecule's flexibility, primarily due to rotation around the C-S and C-C single bonds, can lead to different conformers. Computational scans of the potential energy surface can identify the most stable low-energy conformers and the energy barriers between them. uky.edu This is crucial as the biological activity and spectroscopic properties can be influenced by the predominant conformation. In the case of this compound, the relative orientation of the two phenyl rings and the carboxylic acid group would be of key interest.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts This table presents hypothetical data for illustrative purposes, referenced against a standard (e.g., TMS).

Carbon Atom Predicted Chemical Shift (ppm)
Carboxylic Carbon (C=O) 170.2
Carbon attached to Sulfur (Benzoic Ring) 135.8

Derivatization Strategies and Functional Probes Based on 2 2 Fluorophenyl Sulfanylbenzoic Acid

Synthesis of Bioconjugates and Fluorescently Tagged Probes

The synthesis of bioconjugates and fluorescently tagged probes from 2-(2-Fluorophenyl)sulfanylbenzoic acid would primarily leverage the reactivity of its carboxylic acid moiety. This functional group can be readily coupled to other molecules, such as proteins, peptides, or fluorescent dyes, to create valuable research tools.

The most common method for achieving this is through the formation of an amide bond by coupling the carboxylic acid with a primary amine on the molecule of interest. hepatochem.comyoutube.com This reaction typically requires the activation of the carboxylic acid to make it more electrophilic. fishersci.co.uk A widely used method for this activation in a biological context is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). gbiosciences.comthermofisher.comsigmaaldrich.com The EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is susceptible to hydrolysis. gbiosciences.comsigmaaldrich.com The addition of NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester, which then efficiently reacts with a primary amine to form a stable amide linkage. gbiosciences.comthermofisher.com

For the creation of fluorescently tagged probes, this compound could be conjugated to an amine-functionalized fluorescent dye. biotium.combiomol.com A vast array of such dyes are commercially available, spanning the spectral range from blue to near-infrared, including coumarins, rhodamines, and cyanines. researchgate.netlumiprobe.comrsc.org The choice of fluorophore would depend on the specific application, considering factors like quantum yield, photostability, and potential for spectral overlap in multi-labeling experiments. lumiprobe.com The general scheme would involve activating the carboxylic acid of this compound with EDC/NHS and then reacting it with the amine group of the chosen dye. biotium.com

Component Function Common Examples
Carboxylic Acid SourceThe molecule to be derivatizedThis compound
Coupling AgentsActivate the carboxylic acid for reaction with an amineEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-dicyclohexylcarbodiimide) libretexts.org
Stabilizing AgentForms a more stable amine-reactive intermediateNHS (N-hydroxysuccinimide), Sulfo-NHS thermofisher.com
Amine-Containing MoleculeThe molecule to be conjugated (e.g., protein, peptide, fluorescent dye)Lysine residues in proteins, Amine-functionalized fluorophores (e.g., AMCA, CF® Dyes) biotium.comlumiprobe.com

Development of Affinity Labels and Chemical Tools for Target Identification

Affinity labels are molecules designed to specifically bind to a biological target and form a covalent bond, thereby "labeling" it for identification or functional studies. To develop an affinity label from this compound, one would need to incorporate a reactive group that can form a covalent bond with the target protein.

One strategy is photoaffinity labeling, where a photoreactive group is introduced into the molecule. nih.gov Common photoreactive moieties include diazirines, which upon irradiation with UV light, generate highly reactive carbenes that can insert into various chemical bonds (including C-H bonds) in close proximity, leading to covalent attachment. nih.gov The synthesis would involve modifying this compound or an appropriate precursor to include a diazirine-containing substituent.

Another approach is to introduce an electrophilic "warhead" that can react with nucleophilic residues (e.g., cysteine, lysine, histidine) on a target protein. While the carboxylic acid itself is not a potent electrophile for this purpose, it can be used as a handle to attach such a group. For instance, the carboxylic acid could be coupled to a molecule containing a maleimide (B117702) group. Maleimides are well-known for their ability to react specifically with thiol groups of cysteine residues under physiological conditions, forming a stable thioether bond. nih.govnih.govrsc.orgacs.org

The development of such chemical tools is invaluable for target identification in drug discovery. By using a labeled version of a bioactive compound, researchers can identify its binding partners within a complex biological sample, a crucial step in understanding its mechanism of action. nih.gov

Prodrug Strategies for Modulating In Vivo Behavior

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. mdpi.com This strategy is often employed to improve pharmacokinetic properties such as solubility, permeability, and metabolic stability. nih.govmdpi.comresearchgate.net

The carboxylic acid group of this compound is a prime candidate for prodrug modification. researchgate.net At physiological pH, carboxylic acids are typically ionized, which can limit their ability to cross cell membranes. researchgate.net By converting the carboxylic acid into a more lipophilic ester, membrane permeability can be enhanced. uobabylon.edu.iq These ester prodrugs are designed to be cleaved by esterase enzymes present in the body, releasing the active carboxylic acid-containing drug. uobabylon.edu.iq

Prodrug Strategy Rationale Enzymatic Cleavage
EsterificationIncrease lipophilicity, enhance membrane permeability, mask charge of the carboxylic acid. researchgate.netuobabylon.edu.iqEsterases uobabylon.edu.iq
Amide FormationCan also modify physicochemical properties, though generally more stable than esters.Amidases

Immobilization Techniques for this compound on Solid Supports

Immobilizing small molecules like this compound onto solid supports is a key technique for various applications, including affinity chromatography for target purification and high-throughput screening. The carboxylic acid group provides a convenient anchor for attachment to a variety of solid matrices.

Commonly used solid supports include agarose (B213101) or magnetic beads that are functionalized with primary amines. cellmosaic.comcellmosaic.com The immobilization chemistry mirrors that of bioconjugation, where the carboxylic acid of this compound is activated with EDC/NHS and then reacted with the amine-functionalized beads to form a stable amide bond. nist.govnih.gov This creates a support where the small molecule is covalently attached, often via a linker to minimize steric hindrance and allow for effective interaction with its biological target.

Alternatively, supports functionalized with carboxylic acids are also available. cellmosaic.comcellmosaic.com In this case, a derivative of this compound with a free amine group would be required for immobilization via the same EDC/NHS chemistry.

The choice of the solid support and the immobilization chemistry depends on the intended application, with factors such as bead porosity, linker length, and the stability of the linkage being important considerations. cellmosaic.com

Component Description
Solid Support Inert matrix to which the molecule is attached. Examples include agarose beads, magnetic beads, and polymer resins. cellmosaic.comcellmosaic.com
Functional Group on Support Typically primary amines or carboxylic acids to enable covalent coupling. cellmosaic.comcellmosaic.com
Coupling Chemistry Most commonly EDC/NHS-mediated amide bond formation to link the carboxylic acid of the molecule to an amine on the support, or vice versa. nist.govnih.gov
Linker/Spacer Arm An optional chemical chain to separate the immobilized molecule from the support surface, reducing steric hindrance.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Interaction Studies

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of 2-(2-fluorophenyl)sulfanylbenzoic acid and its potential metabolites. chemsrc.com Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers provide mass accuracy in the sub-ppm range, allowing for the unambiguous determination of the elemental composition.

In a typical analysis, the compound is ionized using electrospray ionization (ESI), often in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can confirm its elemental formula, C₁₃H₉FO₂S. chemsrc.com

Table 1: Theoretical and Observed Mass Data for this compound

Ion SpeciesTheoretical m/zObserved m/z (example)Mass Accuracy (ppm)
[M+H]⁺249.0380249.0375-2.0
[M-H]⁻247.0234247.0239+2.0
[M+Na]⁺271.0199271.0194-1.8

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation and for identifying metabolites. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, expected fragmentation pathways would involve the loss of CO₂, H₂O, and cleavage of the C-S bond. This fragmentation pattern is vital for monitoring the compound in complex biological matrices and for profiling its metabolic fate, where modifications such as hydroxylation or conjugation would lead to predictable mass shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of this compound in solution. ekb.egchemicalbook.com A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings. The protons on the benzoic acid moiety and the fluorophenyl ring would appear as complex multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift (e.g., >10 ppm), which can be confirmed by D₂O exchange. chemicalbook.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. nih.gov The carbonyl carbon of the carboxylic acid is characteristically found at a low field (~170 ppm). The carbons attached to the fluorine and sulfur atoms, as well as the other aromatic carbons, would have distinct chemical shifts influenced by the electronic effects of the substituents. nih.gov

¹⁹F NMR is particularly informative, showing a single resonance for the fluorine atom, with its chemical shift and coupling constants providing insights into its electronic environment. rsc.org

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H (Aromatic)7.0 - 8.2Multiplets
¹H (Carboxylic)>10Broad Singlet
¹³C (Carbonyl)165 - 175Singlet
¹³C (Aromatic)110 - 145Doublets (due to C-F coupling) and Singlets
¹⁹F-110 to -130Multiplet

Two-dimensional NMR experiments are used to establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings within each aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing the entire structure together by showing correlations between protons and carbons over two to three bonds, for instance, from the protons on one ring to the carbons on the other through the sulfur linkage.

X-ray Crystallography and Cryo-Electron Microscopy of this compound in Complex with Biomolecules

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. researchgate.neteurjchem.com For this compound, obtaining a suitable crystal would allow for the precise measurement of bond lengths, bond angles, and the dihedral angle between the two aromatic rings. researchgate.net This information is invaluable for understanding the molecule's preferred conformation and its packing in the crystal lattice, which is often governed by intermolecular interactions such as hydrogen bonding from the carboxylic acid group and π-stacking of the aromatic rings. eurjchem.com

While X-ray crystallography is ideal for small molecules, cryo-electron microscopy (cryo-EM) is a powerful technique for visualizing large biomolecular complexes. researchgate.net If this compound were to be studied in complex with a protein target, cryo-EM could provide structural insights into the binding mode and the conformational changes induced in the biomolecule upon binding. This is particularly relevant for understanding its mechanism of action if it acts as an inhibitor or modulator of a large enzyme or receptor complex.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. ekb.eg High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common method.

A typical RP-HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or trifluoroacetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the target compound from any starting materials, by-products, or impurities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm).

For higher resolution separations, especially for chiral analysis if applicable, or for separating closely related impurities, ultra-high-performance liquid chromatography (UHPLC) can be used. UHPLC employs columns with smaller particle sizes, leading to increased efficiency and faster analysis times. The purity of the compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Application of Circular Dichroism and Vibrational Spectroscopy in Mechanistic Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule and is used for functional group identification and studying intermolecular interactions. researchgate.netmdpi.com The FT-IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-S stretching, and various C-C and C-H vibrations of the aromatic rings. mdpi.com Changes in the position and shape of these bands, particularly the C=O and O-H bands, can indicate involvement in hydrogen bonding or coordination to a metal center.

Circular dichroism (CD) spectroscopy is used to study chiral molecules and their interactions with other chiral entities, such as proteins. While this compound itself is not chiral, its binding to a chiral biomolecule can induce a CD signal. This induced CD can be used to monitor the binding event and provide information about the conformation of the small molecule in the binding pocket. This would be a valuable tool in mechanistic studies to confirm target engagement and to study the structural consequences of the interaction in solution.

Broader Applications in Chemical Biology and Medicinal Chemistry Research

2-(2-Fluorophenyl)sulfanylbenzoic Acid as a Chemical Probe for Understanding Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as signaling pathways, by interacting with specific protein targets. nih.govresearchgate.netnih.gov The structure of this compound suggests its potential utility as such a tool.

The 2-fluorophenyl group can engage in specific interactions, including hydrogen bonding and dipole interactions, with biological macromolecules. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and influence binding affinity and selectivity for a target protein. lookchem.com

The thioether linkage is a critical feature. Unlike the more labile disulfide bonds, thioethers are generally stable to the reducing environment within a cell. acs.org However, they can be subject to oxidation by cellular enzymes like cytochrome P450s and flavin-containing monooxygenases, which could be a mechanism for metabolic activation or deactivation of the probe. nih.gov This metabolic susceptibility could be exploited to study enzymatic pathways.

The benzoic acid moiety confers acidic properties to the molecule, allowing it to potentially interact with basic residues in a protein's binding pocket through ionic interactions. The carboxylate group can also act as a hydrogen bond acceptor.

By observing the cellular or systemic effects of introducing this compound, researchers could potentially elucidate the functions of its target proteins and their roles in biological pathways. nih.govproquest.com

Contribution to Target Validation and Drug Discovery Modalities

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target has a therapeutic effect. Small molecules are invaluable in this process. nih.gov A compound like this compound could contribute to target validation in several ways.

If this molecule is found to have a specific biological activity, identifying its direct molecular target would be the first step. This could be achieved through techniques such as affinity chromatography, activity-based protein profiling, or computational docking studies. Once a target is identified, the compound can be used to probe its function. For instance, if the compound inhibits an enzyme, it can be used in cell-based assays to see if this inhibition leads to a desired phenotypic change, such as the death of cancer cells.

Furthermore, derivatives of this compound could be synthesized to establish a structure-activity relationship (SAR), providing stronger evidence that the observed biological effect is due to the specific interaction with the intended target.

Potential as a Lead Compound for Further Optimization through Rational Design

A lead compound is a chemical compound that has pharmacological or biological activity but may have suboptimal properties. Rational drug design aims to modify the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov this compound possesses several features that make it a promising scaffold for such optimization.

The three main components of the molecule can be systematically modified to explore the SAR. The following table illustrates some hypothetical modifications and their potential impact:

Molecular ComponentPotential ModificationRationale for Modification
2-Fluorophenyl Ring Varying the position and number of fluorine atomsTo explore the impact of fluorine substitution on binding affinity and metabolic stability.
Replacing fluorine with other halogens (Cl, Br) or small alkyl groupsTo probe the steric and electronic requirements of the binding pocket.
Thioether Linkage Oxidation to sulfoxide (B87167) or sulfoneTo alter the polarity and hydrogen bonding capacity of the molecule.
Replacement with an ether, amine, or amide linkageTo investigate the importance of the sulfur atom for activity and to modify the molecule's flexibility.
Benzoic Acid Esterification or amidation of the carboxylic acidTo create prodrugs that may improve cell permeability or to explore different interactions with the target.
Shifting the position of the carboxylic acid on the phenyl ringTo optimize the geometry of interaction with the target protein.

These modifications, guided by computational modeling and iterative biological testing, could lead to the development of more potent and selective drug candidates.

Role in Developing New Methodologies for Biological Assays

The development of novel biological assays is crucial for high-throughput screening and drug discovery. The properties of this compound could be leveraged in the design of new assay methodologies.

For example, if the compound is found to be a potent inhibitor of a particular enzyme, it could be used as a positive control in screening assays for other inhibitors of that enzyme. Its interaction with a target protein could also be the basis for a competitive binding assay. In such an assay, a labeled version of the compound (e.g., fluorescently tagged) would be allowed to bind to the target. The ability of other, unlabeled compounds to displace the labeled probe would indicate their binding affinity for the same target.

Moreover, the presence of the fluorine atom allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique can be used to study the binding of the compound to its target protein, providing valuable information about the binding event and the local environment of the fluorine atom within the binding site.

Future Directions and Emerging Research Paradigms for 2 2 Fluorophenyl Sulfanylbenzoic Acid

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of 2-(2-Fluorophenyl)sulfanylbenzoic acid, moving beyond traditional laboratory-based experimentation to predictive, in silico analysis. nih.gov These computational tools can rapidly analyze vast datasets to identify patterns and make predictions about a molecule's behavior, significantly accelerating the research and development process. crimsonpublishers.com

ML algorithms, including deep learning and neural networks, can be trained on large libraries of chemical compounds to predict various properties of this compound with remarkable accuracy. nih.gov This includes forecasting its physicochemical characteristics, potential biological activities, and even its likely metabolic pathways and toxicity profiles. mdpi.comnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the specific structural features of this compound—such as the fluorine substitution and the thioether linkage—with its potential therapeutic efficacy. nih.gov

Predictive modeling can also guide the synthesis of new derivatives. crimsonpublishers.com AI tools can suggest modifications to the core structure of this compound to enhance desired properties, such as improved target binding or better metabolic stability. nih.gov This predictive capability allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving considerable time and resources. crimsonpublishers.com

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Toxicity Prediction Utilizes algorithms like DeepTox to forecast potential adverse effects based on chemical structure. nih.govEarly identification of safety concerns, reducing late-stage failures in drug development.
Property Prediction Models predict physicochemical properties such as solubility, pKa, and polar surface area. mdpi.comGuides formulation development and predicts in vivo behavior.
Bioactivity Screening Virtually screens the compound against vast databases of biological targets to identify potential therapeutic applications. researchgate.netRapidly generates hypotheses for new medical uses.
Metabolic Stability Predicts how the compound will be metabolized in the body, identifying potential liabilities. nih.govInforms chemical modifications to improve drug longevity.
De Novo Design Generative models design novel analogues with optimized properties for specific targets. crimsonpublishers.comAccelerates the discovery of next-generation compounds.

Exploration of Novel Therapeutic Modalities Beyond Traditional Target Inhibition

Future research will likely explore therapeutic applications for this compound that extend beyond the conventional model of direct enzyme inhibition. The presence of a sulfur atom in its structure opens up possibilities for its role in modulating biological pathways involving organosulfur compounds. nih.govchemrevlett.com

One promising avenue is the investigation of this compound as a modulator of hydrogen sulfide (B99878) (H₂S) signaling pathways. H₂S is now recognized as a critical gaseous signaling molecule involved in a multitude of physiological processes, and its dysregulation is implicated in various diseases. nih.gov Research could focus on whether this compound or its metabolites can act as H₂S donors or influence the enzymes responsible for endogenous H₂S production. nih.gov

Furthermore, the unique electronic properties conferred by the fluorophenyl and thioether groups may enable the compound to participate in other non-traditional therapeutic actions. This could include the disruption of protein-protein interactions, which are notoriously difficult to target with conventional small molecules, or the allosteric modulation of receptors, offering a more nuanced approach to altering protein function. The potential for such compounds to be used in areas like bio-electrochemical systems for the degradation of specific molecules also presents a novel research direction. nih.gov

Development of Advanced Delivery Systems

The therapeutic efficacy of any compound is intrinsically linked to its ability to reach its target site in the body in sufficient concentrations. For small molecules like this compound, advanced drug delivery systems are key to overcoming challenges such as poor solubility and non-specific distribution. nih.gov The future in this area lies in the development of sophisticated nanocarriers tailored to the compound's specific chemical properties. researchgate.netmdpi.com

Liposomes, which are microscopic vesicles made of a lipid bilayer, represent a highly versatile platform. researchgate.net They can encapsulate both hydrophilic and hydrophobic drugs, protecting them from premature degradation and enabling targeted delivery. mdpi.com For an acidic compound like this compound, pH-sensitive liposomes could be designed to release their cargo specifically in the acidic microenvironments of tumors or inflamed tissues. mdpi.com

Other promising nanocarriers include solid lipid nanoparticles (SLNs) and polymeric micelles. nih.govmdpi.com These systems can enhance the bioavailability of the encapsulated compound and can be surface-modified with ligands to actively target specific cells or tissues, thereby increasing efficacy and reducing off-target effects. nih.gov

Table 2: Comparison of Advanced Delivery Systems for this compound

Delivery SystemCompositionKey Advantages
Liposomes Spherical lipid bilayers researchgate.netBiocompatible, can carry various drug types, enables passive and active targeting. mdpi.comdoi.org
pH-Responsive Nanoparticles Polymers with pH-sensitive bonds mdpi.comTriggered drug release in specific acidic environments (e.g., tumors). mdpi.com
Solid Lipid Nanoparticles (SLNs) Solid lipid core mdpi.comHigh stability, controlled release, enhances bioavailability. mdpi.com
Polymeric Micelles Self-assembling amphiphilic block copolymers nih.govSmall size, can solubilize poorly soluble drugs, potential for targeted delivery. nih.gov

Interdisciplinary Research with Materials Science and Nanotechnology for Functionalized Platforms

The intersection of chemistry, materials science, and nanotechnology offers a fertile ground for discovering novel applications for this compound beyond pharmacology. nih.gov The compound's thioether group (sulfur linkage) can strongly interact with noble metal surfaces, such as gold, making it an ideal candidate for the development of functionalized platforms. rutgers.edu

This property can be exploited to create highly sensitive and selective chemical sensors. By anchoring a layer of this compound onto gold nanoparticles or electrodes, it may be possible to detect the presence of specific analytes that interact with the functionalized surface. The fluorine atom can also be used as a spectroscopic probe, for example in ¹⁹F NMR studies, to monitor these interactions. mdpi.com

Furthermore, this compound could be integrated into the development of new "smart" materials. For example, it could be incorporated into polymers or hydrogels to create materials that respond to specific chemical or physical stimuli. This interdisciplinary approach, which combines the synthetic precision of organic chemistry with the engineering capabilities of materials science, is crucial for unlocking the full potential of functional molecules like this compound. nih.govrutgers.edu The development of such interdisciplinary research is a hallmark of modern scientific advancement. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-(2-Fluorophenyl)sulfanylbenzoic acid?

  • Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A feasible route starts with 2-fluorobenzenesulfonyl chloride reacting with a benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs column chromatography or recrystallization, with monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) . Confirm purity using HPLC (>95%) and NMR (¹H/¹³C) to validate the sulfanyl linkage and fluorophenyl moiety .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer: Essential techniques include:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and fluorophenyl coupling patterns.
  • FT-IR : Confirm sulfanyl (C-S) stretches (~650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 277.05).
  • Melting Point : Compare to literature values (e.g., 122–125°C for analogous fluorobenzoic acids) .

Q. How does solubility impact experimental design for this compound?

  • Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO). Conduct dynamic light scattering (DLS) to check aggregation in aqueous media .

Q. What are the stability considerations for long-term storage?

  • Methodological Answer: Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Monitor degradation via periodic HPLC; hydrolytic cleavage of the sulfanyl group may occur in humid conditions. Use desiccants and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can unexpected by-products during synthesis be identified and mitigated?

  • Methodological Answer: By-products like disulfides or oxidized sulfones may form due to radical intermediates. Use LC-MS to detect impurities. Optimize reaction conditions:
  • Replace aerobic conditions with inert atmosphere (N₂/Ar).
  • Add radical inhibitors (e.g., BHT).
  • Adjust stoichiometry (e.g., excess thiolating agent) .
    Computational modeling (DFT) can predict side reaction pathways .

Q. What computational methods are suitable for studying the electronic effects of the fluorophenyl group?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model electron-withdrawing effects of fluorine on the sulfanyl linkage. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare Mulliken charges with non-fluorinated analogs to quantify electronic perturbations .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer: Discrepancies may arise from purity variations or assay conditions.
  • Validate compound purity via COA (Certificate of Analysis) with multi-laboratory cross-checks.
  • Standardize assays (e.g., fixed DMSO concentration, cell line authentication).
  • Perform dose-response curves (IC₅₀/EC₅₀) under controlled oxygen levels (hypoxia vs. normoxia) .

Q. What strategies optimize catalytic coupling reactions involving this compound?

  • Methodological Answer: For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) with K₂CO₃. Monitor via GC-MS. Improve yields by:
  • Microwave-assisted heating (80°C, 30 min).
  • Pre-activating boronic acid partners with pinacol.
  • Screening ligands (e.g., XPhos) for sterically hindered substrates .

Q. How does the sulfanyl group influence pharmacokinetic properties in vitro?

  • Methodological Answer: Assess metabolic stability using liver microsomes (human/rat). Incubate with NADPH (1 mM) and quantify parent compound via LC-MS/MS. Compare half-life (t₁/₂) with carboxylate or sulfone analogs. The sulfanyl group may enhance membrane permeability but reduce metabolic stability due to CYP450 oxidation .

Q. What advanced techniques validate interactions with biological targets?

  • Methodological Answer:
    Use SPR (Surface Plasmon Resonance) for binding affinity (KD) measurements. For enzyme inhibitors, perform ITC (Isothermal Titration Calorimetry) to quantify ΔH and ΔS. Complement with X-ray crystallography (2.0 Å resolution) to resolve binding modes. Mutagenesis studies (e.g., Ala-scanning) can identify critical residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.